molecular formula C9H15N3 B1148683 3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 1338247-53-2

3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1148683
CAS No.: 1338247-53-2
M. Wt: 165.2355
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Description

3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This fused bicyclic scaffold serves as a critical synthetic intermediate for developing novel therapeutic agents, particularly in the central nervous system (CNS) and oncology research domains. Derivatives of the pyrazolopyridine core, such as this compound, are recognized as important structures in many drug substances . Research into analogous structures has demonstrated potent anticonvulsant activity in models like pentylenetetrazole-induced convulsions, with some compounds showing effects that surpass the well-known antiepileptic drug ethosuximide . These neurotropic activities are often linked to interactions with key biological targets, including the GABAA receptor and the serotonin (5-HT1A) receptor . Furthermore, closely related 1,6-disubstituted-3-amino-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-7-one compounds have been investigated for their inhibitory action against the growth of various cancer cells, highlighting the scaffold's potential in anticancer agent development . The compound's mechanism of action is derived from its role as a privileged structure that can be functionalized to modulate key protein kinases and receptors, making it a valuable template for designing new active compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6(2)9-7-3-4-10-5-8(7)11-12-9/h6,10H,3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZFRXMNXMNTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC2=C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166815
Record name 1H-Pyrazolo[3,4-c]pyridine, 4,5,6,7-tetrahydro-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338247-53-2
Record name 1H-Pyrazolo[3,4-c]pyridine, 4,5,6,7-tetrahydro-3-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338247-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-c]pyridine, 4,5,6,7-tetrahydro-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isopropyl-1H-pyrazole with a suitable pyridine derivative under acidic or basic conditions to facilitate ring closure . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to promote the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the ring system or reduce any unsaturated bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents at various positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-c]pyridine derivatives exhibit diverse biological activities depending on substituents and ring modifications. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-c]pyridine Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Application Key References
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl 3-isopropyl, tetrahydro core, HCl salt 201.7 Under investigation (structural analog)
Apixaban 3-carboxamide, 1-(4-methoxyphenyl), 6-[4-(2-oxopiperidinyl)phenyl] 459.5 Anticoagulant (Factor Xa inhibitor)
7-Oxo-3-ethyl-1-(4-fluorophenyl)-6-phenyl analog 7-oxo, 3-ethyl, 1-aryl, 6-aryl ~400 (estimated) PDE4 inhibitor (anti-inflammatory)
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidinyl)phenyl]-3-carboxylate 3-carboxylate, 7-oxo, 1-aryl, 6-aryl 517.3 Intermediate for anticoagulant synthesis
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl Unsubstituted core, HCl salt 159.6 Building block for further derivatization

Key Differences and Implications

In contrast, Apixaban’s 3-carboxamide and 6-aryl substituents enable hydrogen bonding and π-π interactions critical for Factor Xa inhibition . The 7-oxo group in PDE4 inhibitors (e.g., compound from ) increases electrophilicity, facilitating interactions with the enzyme’s active site.

However, saturation may limit π-stacking interactions relevant to receptor binding .

Synthetic Accessibility :

  • Derivatives with electron-withdrawing groups (e.g., 7-oxo, carboxylate) often require additional steps, such as oxidation or ester hydrolysis, increasing synthesis complexity .
  • The unsubstituted core (e.g., ) serves as a versatile intermediate for introducing diverse substituents via nucleophilic substitution or cross-coupling reactions.

Pharmacokinetic Profiles :

  • Apixaban ’s carboxamide and piperidinyl groups enhance water solubility and oral bioavailability, critical for its clinical use . In contrast, the target compound’s isopropyl group may favor lipophilicity, necessitating formulation adjustments for optimal absorption.

Biological Activity

3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H15N3
  • CAS Number : 1269397-52-5
  • Molecular Weight : 165.24 g/mol

Research indicates that compounds within the pyrazolo[3,4-c]pyridine class may exhibit their biological effects through various mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Certain analogs have been shown to inhibit CDK2 and CDK9 with IC50 values indicating significant potency against these targets. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antitumor Activity : Compounds similar to this compound have demonstrated antitumor efficacy in various cancer models. For instance, in xenograft mouse models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), these compounds significantly reduced tumor growth without notable hepatotoxicity .

Biological Activity Data

Activity Effect Reference
CDK InhibitionIC50 of 0.36 µM for CDK2
Antitumor EfficacySignificant reduction in tumor size
Apoptosis InductionInduces apoptosis in cancer cell lines

Case Study 1: Anticancer Activity

A study evaluated the effects of a pyrazolo[3,4-c]pyridine derivative on MM and PDAC models. The compound exhibited potent antitumor activity by inhibiting the geranylgeranyl pyrophosphate synthase (hGGPPS), a key enzyme in the mevalonate pathway crucial for cancer cell proliferation. The results indicated a significant reduction in tumor growth and minimal systemic toxicity .

Case Study 2: In Vitro Studies

In vitro experiments demonstrated that the compound could effectively inhibit the proliferation of various cancer cell lines including HeLa and HCT116. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression at G1/S phase .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The bicyclic pyrazolo-pyridine core is typically synthesized via cyclocondensation of hydrazines with cyclic ketones or via multi-step functionalization of preformed heterocycles. For example:

  • Cyclization : React 3-isopropyl pyrazole derivatives with cyclic amines under acidic conditions (e.g., HCl catalysis) to form the fused ring system. Optimize temperature (80–120°C) and solvent (e.g., ethanol, DMF) to improve yield .
  • Post-functionalization : Introduce the isopropyl group via alkylation of a precursor (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine) using isopropyl bromide in the presence of a base like K₂CO₃ .
  • Table : Comparison of Synthetic Routes
RouteStarting MaterialYield (%)Key Conditions
CyclocondensationHydrazine derivative45–60HCl/EtOH, reflux
AlkylationPyrazolo-pyridine30–50K₂CO₃/DMF, 80°C

Q. How can X-ray crystallography validate the structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . Key steps:

  • Grow high-quality crystals via vapor diffusion (e.g., dichloromethane/hexane).
  • Collect intensity data and solve the structure using direct methods (SHELXD). Refine with SHELXL, focusing on bond angles and torsional parameters to confirm the isopropyl group’s orientation .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl CH₃ groups at δ 1.2–1.5 ppm) .
  • HPLC-MS : Monitor purity (>95%) using C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion detection .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic/oxidative stability .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the isopropyl group (e.g., replace with cyclopropyl or trifluoromethyl) to assess effects on target binding .
  • Biological Assays : Test inhibitory activity (e.g., IC₅₀) against relevant targets (e.g., PDE4, Factor Xa) using enzyme-linked assays or cell-based models .
  • Table : Example SAR Data for Analogues
SubstituentTarget (IC₅₀, μM)Selectivity (vs. off-targets)
Isopropyl0.44 (PDE4)10-fold vs. PDE3
Trifluoromethyl0.03 (Factor Xa)50-fold vs. thrombin

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Compare results from recombinant enzyme assays (e.g., purified Factor Xa) vs. cell-based models (e.g., platelet aggregation).
  • Pharmacokinetic Factors : Assess compound stability in assay media (e.g., plasma protein binding) using LC-MS quantification .
  • Case Study : In PDE4 studies, discrepancies between IC₅₀ values (0.03–1.6 µM) were attributed to differences in eosinophil vs. lung enzyme isoforms .

Q. What computational methods aid in predicting the binding mode of this compound to therapeutic targets?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like Factor Xa. Focus on hydrogen bonds with Ser195 or hydrophobic contacts with the S4 pocket .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between reported methods?

  • Analysis : Contradictions arise from:

  • Solvent Effects : Polar aprotic solvents (DMF) often improve alkylation yields vs. ethanol .
  • Catalyst Choice : Acidic conditions (HCl vs. H₂SO₄) influence cyclization efficiency .
    • Resolution : Conduct Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst ratio) .

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